

Spectroscopic Profile of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Technical Guide

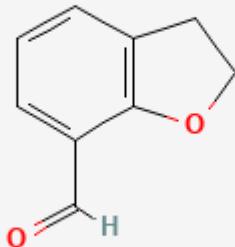
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-carbaldehyde

Cat. No.: B171238

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **2,3-dihydrobenzofuran-7-carbaldehyde**. Due to the limited availability of a complete, experimentally verified dataset in the public domain for this specific isomer, this document presents a combination of data from publicly accessible databases and predicted spectral information based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification

IUPAC Name	2,3-dihydro-1-benzofuran-7-carbaldehyde [1]
Synonyms	7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carboxaldehyde [1]
Molecular Formula	C ₉ H ₈ O ₂ [1]
Molecular Weight	148.16 g/mol [1]
CAS Number	196799-45-8 [1]

Chemical Structure

Spectral Data Summary

The following tables summarize the predicted and typical spectral data for **2,3-dihydrobenzofuran-7-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~9.9 - 10.1	s	1H	-	Aldehyde CHO
~7.4 - 7.6	d	1H	~7-8	Ar-H
~7.2 - 7.4	d	1H	~7-8	Ar-H
~6.9 - 7.1	t	1H	~7-8	Ar-H
~4.6 - 4.8	t	2H	~8-9	O-CH ₂
~3.2 - 3.4	t	2H	~8-9	Ar-CH ₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~190 - 192	CHO
~160 - 162	C-O (Ar)
~135 - 137	C-CHO (Ar)
~130 - 132	CH (Ar)
~125 - 127	CH (Ar)
~120 - 122	C-C (Ar)
~110 - 112	CH (Ar)
~71 - 73	O-CH ₂
~29 - 31	Ar-CH ₂

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920, ~2850	Medium	C-H stretch (aliphatic)
~2720	Weak	C-H stretch (aldehyde)
~1680 - 1700	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/z	Relative Intensity	Assignment
148	High	[M] ⁺ (Molecular Ion)
147	High	[M-H] ⁺
120	Medium	[M-CHO] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

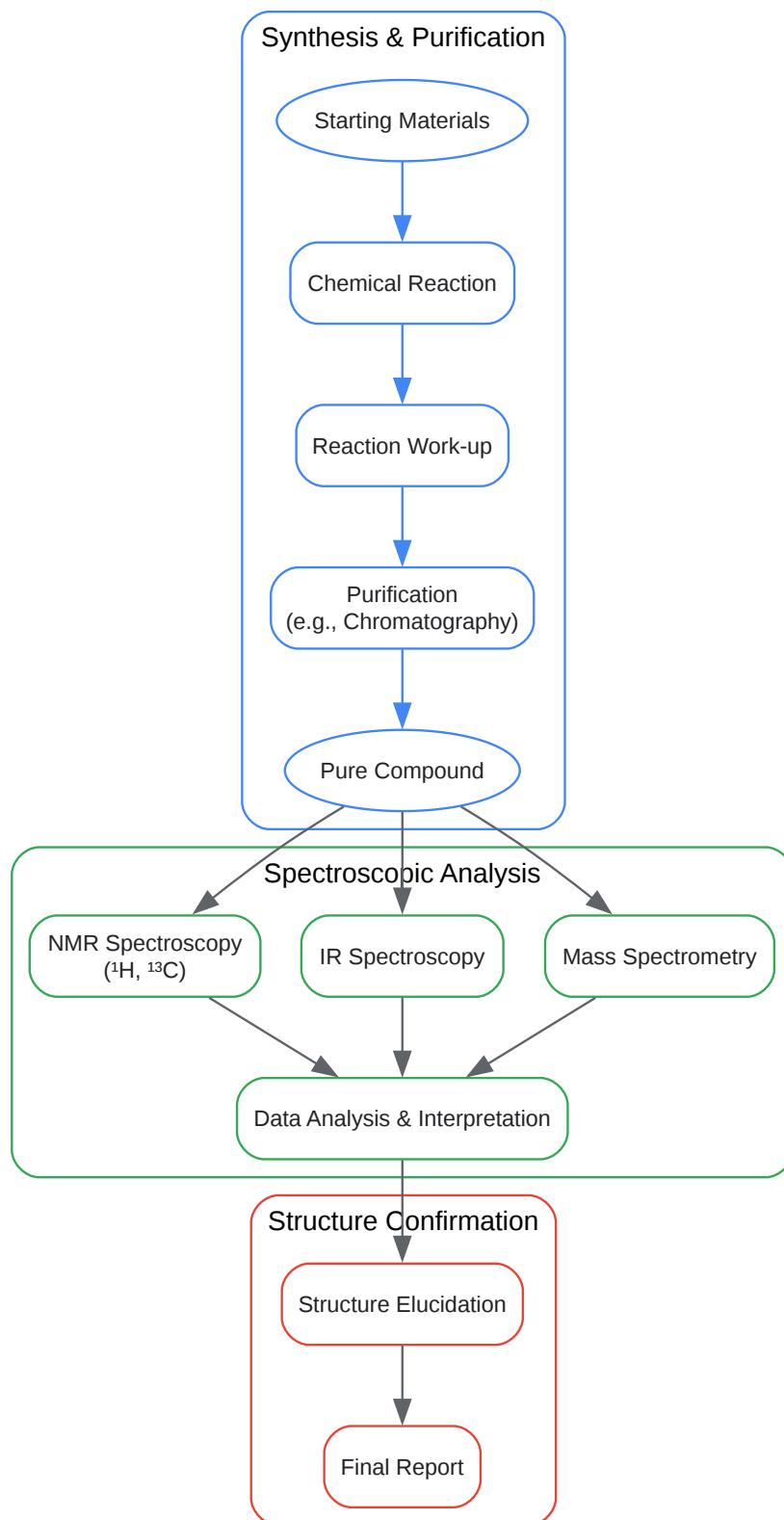
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy


The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr plate or by Attenuated Total Reflectance (ATR).

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample is dissolved in a volatile organic solvent and injected into the GC. The mass spectrometer is set to scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectral characteristics of **2,3-dihydrobenzofuran-7-carbaldehyde**. Researchers are encouraged to perform their own experimental analysis for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C9H8O2 | CID 2795018 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171238#2-3-dihydrobenzofuran-7-carbaldehyde-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com